Lead, isotope of mass 206

Descripción general

Descripción

Lead-206 (Pb-206) is a stable isotope of lead . It is both naturally occurring and produced by fission . The isotopic mass of Lead-206 is 205.974466 u . It is one of the four observationally stable isotopes of lead, the others being 204Pb, 207Pb, and 208Pb .

Synthesis Analysis

Lead-206 is a product of the decay chains of long-lived primordial isotopes such as 238U, 235U, and 232Th . It is also produced by fission . High-precision measurements of the isotopic composition of common lead have been reported, which were calibrated using two independent methods .

Molecular Structure Analysis

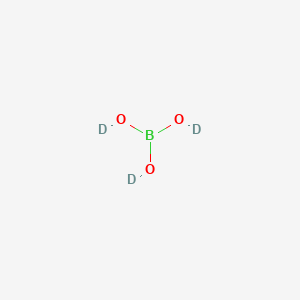

The lead atom has a radius of 175 pm and a Van der Waals radius of 202 pm . It has 82 protons and 124 neutrons .

Physical And Chemical Properties Analysis

Lead-206 has an atomic weight of 205.97447 g/mol . It has a nuclear binding energy of 1622.32367793 MeV per nucleus . The lead atom has a radius of 175 pm and a Van der Waals radius of 202 pm .

Aplicaciones Científicas De Investigación

Thermal Ionization Mass Spectrometry for Lead Isotope Analysis : Doucelance and Manhès (2001) focused on precise lead isotope analysis using thermal ionization mass spectrometry (TIMS) with silica gel technique. They proposed new precise isotopic compositions for standards SRM981 and SRM982, crucial for accurate measurements in various scientific applications (Doucelance & Manhès, 2001).

Isotopic Constitution and Atomic Weight of Lead from Different Sources : Aston (1933) examined the isotopic constitution of lead, highlighting its formation from radioactive disintegration and its implications for geological problems (Aston, 1933).

High Precision Lead Isotopic Measurement Techniques : Galer (1999) discussed optimal tracer compositions for high precision lead isotopic measurement, essential for geochemical research (Galer, 1999).

Origin of Actinium and Age of the Earth : Rutherford (1929) explored the isotopes of lead obtained from radioactive minerals, which provided insights into the origin of actinium and the age of the Earth (Rutherford, 1929).

Multiple-Collector Inductively Coupled Plasma Mass Spectrometry : Platzner, Ehrlich, and Halicz (2001) evaluated the capabilities of multiple collector inductively coupled plasma mass spectrometry (MC-ICP–MS) for precise lead isotope-ratio determinations, a technique crucial in environmental and geochemical studies (Platzner, Ehrlich, & Halicz, 2001).

Ion-Microprobe Measurement of Lead Isotopes in Zircons : Hinton and Long (1979) used ion-microprobe measurements for lead isotope ratios in zircons, providing insights into geological history and processes (Hinton & Long, 1979).

Stable Isotopes of Lead for Source Identification : Rabinowitz (1995) discussed the use of stable isotopes of lead for identifying sources in various fields, including archaeology, environmental science, and public health (Rabinowitz, 1995).

Nuclear Field Shift Effect of Lead : Fujii et al. (2011) reported the nuclear field shift effect of lead isotopes in an equilibrium ligand exchange reaction, relevant to nuclear chemistry (Fujii et al., 2011).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

lead-206 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Pb/i1-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABPQHHGFIMREM-BJUDXGSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Pb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[206Pb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161146 | |

| Record name | Lead, isotope of mass 206 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.97447 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lead, isotope of mass 206 | |

CAS RN |

13966-27-3 | |

| Record name | Lead, isotope of mass 206 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013966273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead, isotope of mass 206 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.